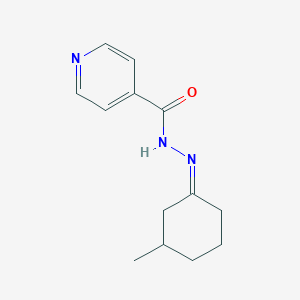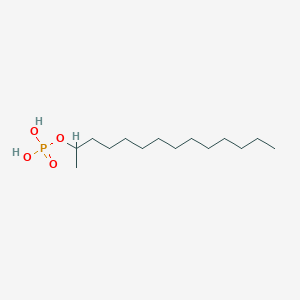
Propane-1,3-diamine;hydrobromide
Vue d'ensemble
Description
Propane-1,3-diamine, also known as 1,3-Diaminopropane or Trimethylenediamine, is a simple diamine with the formula H2N(CH2)3NH2 . It is a colorless liquid with a fishy odor and is soluble in water and many polar organic solvents . It is isomeric with 1,2-diaminopropane .
Synthesis Analysis
1,3-Diaminopropane is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The potassium salt was used in the alkyne zipper reaction .Molecular Structure Analysis
The molecular formula of Propane-1,3-diamine is C3H10N2 . The IUPAC Standard InChI is InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2 .Chemical Reactions Analysis
Propane-1,3-diamine is a building block in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It is also used in the synthesis of piroxantrone and losoxantrone .Physical And Chemical Properties Analysis
Propane-1,3-diamine has a molar mass of 74.127 g·mol−1 . It is a colorless liquid with a fishy, ammoniacal odor . It has a density of 0.888 g mL−1, a melting point of −12.00 °C, and a boiling point of 140.1 °C .Applications De Recherche Scientifique
Production chimique industrielle
Le propane-1,3-diamine est une diamine à trois carbones qui a un large éventail d'applications industrielles . Il est utilisé dans la production de résine époxy et d'agents de réticulation . Ces matériaux sont essentiels dans diverses industries, notamment l'automobile, l'aérospatiale et l'électronique, en raison de leurs excellentes propriétés mécaniques, de leur résistance chimique et de leur stabilité à haute température .
Produits pharmaceutiques et agrochimiques
Le propane-1,3-diamine sert de précurseur pour les produits pharmaceutiques et les agrochimiques . La capacité de manipuler sa structure permet la synthèse d'une large gamme de composés, ce qui pourrait conduire à de nouveaux médicaments et produits agricoles .
Produits chimiques organiques
Ce composé est également utilisé dans la synthèse de produits chimiques organiques . Sa structure et sa réactivité uniques en font un outil précieux en synthèse organique, permettant la création de molécules complexes pour la recherche et les applications industrielles .
Production de polyamides (nylons)
Le propane-1,3-diamine peut être polymérisé avec des acides dicarboxyliques pour former des polyamides (nylons) utilisés comme plastiques techniques, matériaux médicaux et adhésifs . Les nylons sont largement utilisés en raison de leur résistance, de leur élasticité et de leur résistance à l'abrasion et aux produits chimiques .
Processus bio-sourcés
Traditionnellement, le propane-1,3-diamine est dérivé de procédés pétroliers
Safety and Hazards
Mécanisme D'action
Target of Action
Propane-1,3-diamine;hydrobromide, also known as 1,3-Diaminopropane or Trimethylenediamine, is a simple diamine
Mode of Action
One study shows that propane-1,3-diamine (pda) reacts with phthalimide and its n-substituted derivatives . Both ionized and non-ionized phthalimides are reactive towards PDA . This suggests that this compound may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.
Biochemical Pathways
For instance, it participates in the aminolysis of non-ionized and ionized phthalimides . It’s also involved in the biosynthesis of homospermidine and the degradation of spermine and spermidine . These pathways could potentially be affected by this compound.
Pharmacokinetics
It’s known that the compound is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents . This suggests that it could be well-absorbed and distributed in the body. Its metabolism and excretion would depend on its interactions with various enzymes and transporters in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water and polar organic solvents suggests that it could be more effective in aqueous or polar environments . Additionally, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Propane-1,3-diamine;hydrobromide involves the reaction of 1,3-dibromopropane with ammonia followed by precipitation with hydrobromic acid.", "Starting Materials": [ "1,3-dibromopropane", "ammonia", "hydrobromic acid" ], "Reaction": [ "1. 1,3-dibromopropane is reacted with excess ammonia in a solvent such as ethanol or water.", "2. The reaction mixture is heated to reflux for several hours to allow for complete conversion of the starting material to the desired product, Propane-1,3-diamine.", "3. The product is then precipitated from the reaction mixture by adding hydrobromic acid.", "4. The resulting Propane-1,3-diamine;hydrobromide precipitate is filtered and washed with a suitable solvent such as ethanol or water.", "5. The product is dried under vacuum to obtain the final Propane-1,3-diamine;hydrobromide product." ] } | |
| 18773-03-0 | |
Formule moléculaire |
C3H12Br2N2 |
Poids moléculaire |
235.95 g/mol |
Nom IUPAC |
propane-1,3-diamine;dihydrobromide |
InChI |
InChI=1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H |
Clé InChI |
FSAFLEKOBQFCHY-UHFFFAOYSA-N |
SMILES |
C(CN)CN.Br |
SMILES canonique |
C(CN)CN.Br.Br |
Point d'ébullition |
275.9 °F at 738 mmHg (NTP, 1992) 139.80 °C. @ 760.00 mm Hg |
Densité |
0.881 at 68 °F (NTP, 1992) - Less dense than water; will float |
Point d'éclair |
75 °F (NTP, 1992) |
melting_point |
10 °F (NTP, 1992) -12 °C |
| 18773-03-0 | |
Description physique |
1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992) Liquid Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] |
Numéros CAS associés |
62704-76-1 10517-44-9 (di-hydrochloride) |
Solubilité |
Soluble (NTP, 1992) |
Synonymes |
1,3-Diaminopropane Dihydrobromide |
Densité de vapeur |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |
Pression de vapeur |
11.5 [mmHg] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


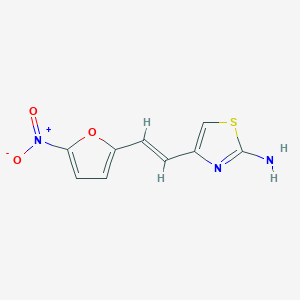
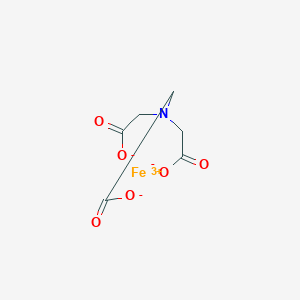
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
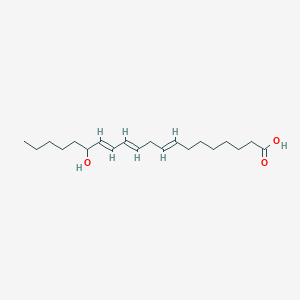

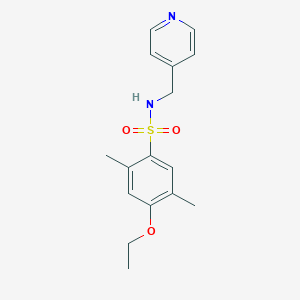
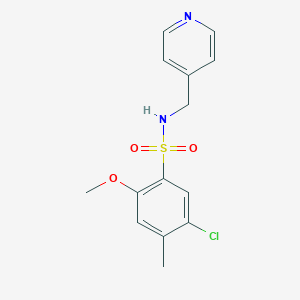



![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
